Besulpamide

Description

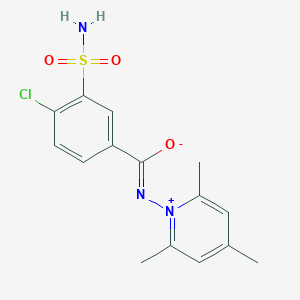

Besulpamide (C₁₅H₁₆ClN₃O₃S) is a sulfonamide-derived diuretic and antihypertensive agent first synthesized in the 1980s . Its molecular structure features a 4-chloro-3-sulfamoylbenzoyl group linked to a 2,4,6-trimethylpyridinium hydroxide inner salt, as confirmed by X-ray crystallography and NMR studies . Preclinical studies in rats and dogs demonstrated potent diuretic activity comparable to chlorthalidone and clopamide, alongside antihypertensive effects similar to hydrochlorothiazide (HCTZ) . Pharmacokinetic studies revealed a short biological half-life (1–4 hours), high oral bioavailability (86.4%), and dose-independent kinetics at 10–50 mg/kg doses .

This compound is regulated by the FDA and EMA as a diuretic, with the INN (International Nonproprietary Name) "this compound" and regulatory codes (e.g., SUB05789MIG in EudraVigilance) .

Properties

IUPAC Name |

4-chloro-3-sulfamoyl-N-(2,4,6-trimethylpyridin-1-ium-1-yl)benzenecarboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3S/c1-9-6-10(2)19(11(3)7-9)18-15(20)12-4-5-13(16)14(8-12)23(17,21)22/h4-8H,1-3H3,(H2-,17,18,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDYDXDNOWKEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C(=C1)C)N=C(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of besulpamide involves several steps, starting with the preparation of the sulfamoylchlorobenzoic acid derivative. The reaction conditions typically include the use of chlorinating agents and sulfonamide derivatives. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Besulpamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Besulpamide has been extensively studied for its diuretic properties. It has shown significant diuretic activity in animal models, similar to other well-known diuretics. Additionally, this compound has been investigated for its antihypertensive effects, particularly in combination with other antihypertensive agents . Its pharmacokinetics and pharmacodynamics have been studied in rats and dogs, providing valuable insights into its absorption, distribution, metabolism, and excretion .

Mechanism of Action

Besulpamide exerts its effects primarily by inhibiting the sodium-chloride cotransporter (NCCT) in the kidneys. This inhibition leads to increased excretion of sodium and chloride ions, resulting in diuresis. The molecular targets and pathways involved in this mechanism include the NCCT and related ion transport pathways .

Comparison with Similar Compounds

Pharmacological Activity

Besulpamide’s diuretic efficacy in rodents parallels thiazide-like diuretics (e.g., chlorthalidone) and sulfonamides (e.g., xipamide) . Its antihypertensive potency matches HCTZ in DOCA-salt hypertensive rat models and synergizes with captopril in spontaneously hypertensive rats (SHRs) . In contrast, loop diuretics like bumetanide act on the ascending limb of Henle, exhibiting greater natriuretic potency but shorter duration .

Table 1: Pharmacological Comparison of this compound and Key Diuretics

| Compound | Class | Diuretic Efficacy (Rodents) | Antihypertensive Efficacy | Synergy with ACE Inhibitors |

|---|---|---|---|---|

| This compound | Sulfonamide | High (similar to chlorthalidone) | Equivalent to HCTZ | Yes (captopril in SHRs) |

| Hydrochlorothiazide | Thiazide | Moderate | High | Yes (e.g., lisinopril) |

| Chlorthalidone | Thiazide-like | High | High (long-acting) | Limited data |

| Bumetanide | Loop diuretic | Very high | Low | No |

Pharmacokinetic Profiles

This compound’s short half-life (1–4 hours) contrasts with HCTZ (6–15 hours) and chlorthalidone (40–60 hours), suggesting more frequent dosing may be required clinically . However, its high bioavailability (86.4%) and dose-linear excretion in dogs (54% urinary recovery) indicate reliable absorption . Thiazides like HCTZ have lower bioavailability (~70%) but longer half-lives, enabling once-daily dosing .

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Hydrochlorothiazide | Chlorthalidone | Bumetanide |

|---|---|---|---|---|

| Half-life (h) | 1–4 | 6–15 | 40–60 | 1–1.5 |

| Bioavailability | 86.4% | ~70% | ~65% | 80–100% |

| Urinary Excretion | 30% (rats, IV) | 50–70% | 60–70% | 60–80% |

Structural and Mechanistic Differences

This compound’s sulfamoylbenzoyl-pyridinium structure distinguishes it from thiazides (benzothiadiazine ring) and loop diuretics (arylsulfonamide groups) . This structural uniqueness may influence its target specificity: sulfonamides typically inhibit carbonic anhydrase or Na⁺-Cl⁻ symporters in the distal convoluted tubule (like thiazides), but this compound’s exact molecular target remains less defined .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.